2-氨基乙基(异丙基)氨基甲酸甲酯

描述

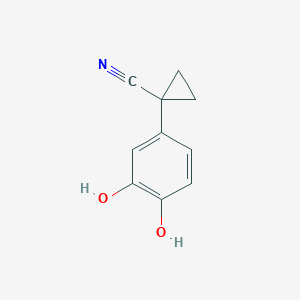

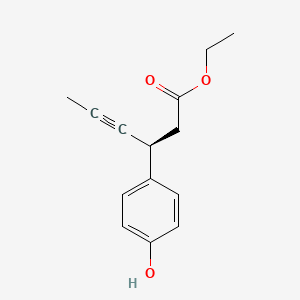

“Methyl 2-aminoethyl(isopropyl)carbamate” is a chemical compound with the molecular formula C7H16N2O2 . It has a molecular weight of 160.214 .

Synthesis Analysis

The synthesis of carbamates, such as “Methyl 2-aminoethyl(isopropyl)carbamate”, can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This process is efficient and offers mild reaction conditions . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst . This method enables the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis

The molecular structure of “Methyl 2-aminoethyl(isopropyl)carbamate” consists of seven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms .Chemical Reactions Analysis

“Methyl 2-aminoethyl(isopropyl)carbamate” can participate in various chemical reactions. For instance, it can be involved in the synthesis of carbamates through a three-component coupling of amines, carbon dioxide, and halides . This process avoids N-alkylation of the amine and overalkylation of the carbamate .Physical and Chemical Properties Analysis

“Methyl 2-aminoethyl(isopropyl)carbamate” has a density of 1.0±0.1 g/cm3 . Its boiling point is 220.8±19.0 °C at 760 mmHg . The flash point is 87.3±21.5 °C .科学研究应用

药物研究

2-氨基乙基(异丙基)氨基甲酸甲酯: 由于其结构与其他氨基甲酸酯化合物相似,因此在药物研究中具有潜在的应用价值。 氨基甲酸酯类化合物已知具有治疗用途,例如治疗重症肌无力和在军事环境中作为化学战神经毒剂的暴露前防护 。可以探索2-氨基乙基(异丙基)氨基甲酸甲酯的特定属性,以开发新药或用作药物合成中的构建模块。

杀虫剂开发

氨基甲酸酯类杀虫剂广泛用于农业、园艺和兽医学中的害虫控制。 鉴于氨基甲酸酯类化合物在这些领域的有效性,可以研究2-氨基乙基(异丙基)氨基甲酸甲酯的杀虫特性,有可能导致具有独特作用机制的新型杀虫剂的开发 .

化学合成

该化合物可作为合成各种有机分子的前体。它分别与胺和醇反应生成脲和氨基甲酸酯的反应,在有机合成中特别有价值。 这可能导致开发复杂分子的新合成路线 .

环境科学

在环境科学中,2-氨基乙基(异丙基)氨基甲酸甲酯可用于研究氨基甲酸酯对生态系统的影响。 研究可以集中在生物降解性、毒性和对土壤和水质的长期影响,从而有助于环境风险评估 .

未来方向

“Methyl 2-aminoethyl(isopropyl)carbamate” has been used in the preparation of ultra-stiff, strong, and tough hydrogels by constructing a network with dense, small but strong hydrophobic associations . This suggests potential future applications in the development of load-bearing materials .

Relevant Papers One relevant paper discusses the use of “Methyl 2-aminoethyl(isopropyl)carbamate” in the preparation of ultra-stiff, strong, and tough hydrogels . The hydrogels show comprehensive mechanical performance and display good self-recovery and fatigue resistance due to dynamic cross-links . These hydrogels show great potential as load-bearing materials in many fields .

作用机制

Target of Action

Methyl 2-aminoethyl(isopropyl)carbamate is a type of carbamate compound . Carbamates are known to be useful protecting groups for amines, especially in the synthesis of peptides . Therefore, the primary targets of Methyl 2-aminoethyl(isopropyl)carbamate are likely to be amines present in biological systems .

Mode of Action

Methyl 2-aminoethyl(isopropyl)carbamate interacts with its targets (amines) by forming a carbamate linkage . This linkage is stable and can protect the amine group from unwanted reactions during the synthesis of peptides . The carbamate linkage can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .

Biochemical Pathways

The action of Methyl 2-aminoethyl(isopropyl)carbamate primarily affects the biochemical pathways involved in peptide synthesis . By protecting amines, it prevents them from reacting prematurely or undesirably during the synthesis process . This allows for the controlled formation of peptide bonds, which are crucial for the structure and function of proteins .

Pharmacokinetics

The pharmacokinetics of Methyl 2-aminoethyl(isopropyl)carbamate, like other carbamates, would largely depend on its specific use and the conditions under which it is applied . As a protecting group in peptide synthesis, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties would be influenced by factors such as the nature of the peptide being synthesized, the reaction conditions, and the methods used for its installation and removal .

Result of Action

The result of the action of Methyl 2-aminoethyl(isopropyl)carbamate is the successful protection of amines during peptide synthesis . This leads to the formation of peptides with the desired sequence and structure .

Action Environment

The action, efficacy, and stability of Methyl 2-aminoethyl(isopropyl)carbamate are influenced by various environmental factors. These include the pH, temperature, and solvent conditions of the reaction environment . For example, carbamates can be installed and removed under relatively mild conditions, suggesting that they are stable under a range of environmental conditions .

属性

IUPAC Name |

methyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2/c1-6(2)9(5-4-8)7(10)11-3/h6H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXSRGSVTSBVJHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCN)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

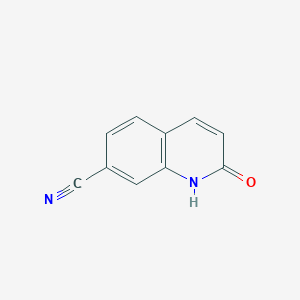

![[1,2,4]Triazolo[1,5-a]pyridin-7-ol](/img/structure/B1400746.png)

![tert-butyl 6-bromo-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B1400749.png)

![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)

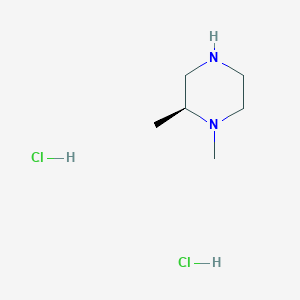

![(R)-Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1400758.png)

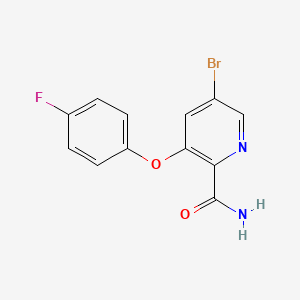

![7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1400760.png)